molecular formula C27H17Cl3N2O6S B12024996 [3-(4-chlorobenzoyl)oxy-4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate CAS No. 765284-97-7

[3-(4-chlorobenzoyl)oxy-4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate

Cat. No.: B12024996
CAS No.: 765284-97-7
M. Wt: 603.9 g/mol
InChI Key: JUZGSINCIGURPI-WCMJOSRZSA-N
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Description

[3-(4-chlorobenzoyl)oxy-4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate is a complex organic compound with the molecular formula C28H20Cl2N2O6S . This compound is characterized by the presence of multiple functional groups, including chlorobenzoyl, sulfonylhydrazinylidene, and benzoate groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-chlorobenzoyl)oxy-4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzoyl chloride with 4-hydroxybenzaldehyde to form 4-(4-chlorobenzoyloxy)benzaldehyde. This intermediate is then reacted with 4-chlorophenylsulfonylhydrazine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as ultrasonic irradiation have been reported to enhance reaction efficiency and yield compared to conventional methods .

Chemical Reactions Analysis

Types of Reactions

[3-(4-chlorobenzoyl)oxy-4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst .

Major Products

Major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of [3-(4-chlorobenzoyl)oxy-4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in biological pathways, leading to its observed effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [3-(4-chlorobenzoyl)oxy-4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

765284-97-7

Molecular Formula

C27H17Cl3N2O6S

Molecular Weight

603.9 g/mol

IUPAC Name

[3-(4-chlorobenzoyl)oxy-4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C27H17Cl3N2O6S/c28-20-6-1-17(2-7-20)26(33)37-23-12-5-19(16-31-32-39(35,36)24-13-10-22(30)11-14-24)25(15-23)38-27(34)18-3-8-21(29)9-4-18/h1-16,32H/b31-16+

InChI Key

JUZGSINCIGURPI-WCMJOSRZSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)OC2=CC(=C(C=C2)/C=N/NS(=O)(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC(=C(C=C2)C=NNS(=O)(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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